Triethyl 1,1,2-ethylenetricarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

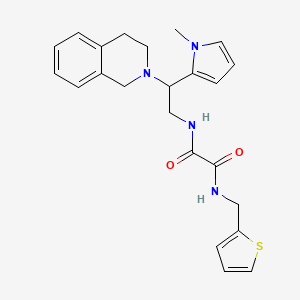

Triethyl 1,1,2-ethanetricarboxylate is an organic compound with the linear formula C2H5O2CCH2CH(CO2C2H5)2 . It has a molecular weight of 246.26 .

Synthesis Analysis

The synthesis of Triethyl 1,1,2-ethanetricarboxylate involves a reaction flask with a stirrer, a thermometer, a pressure-equalizing dropping funnel, a glass trap, and a condenser . The solvent toluene, diethyl malonate, sodium bicarbonate, sodium iodide catalyst, and phase transfer catalyst tetrabutylammonium bromide are used in the process . The yield of the reaction is about 93.8% .Molecular Structure Analysis

The molecular structure of Triethyl 1,1,2-ethanetricarboxylate can be represented by the SMILES stringCCOC(=O)CC(C(=O)OCC)C(=O)OCC . Physical And Chemical Properties Analysis

Triethyl 1,1,2-ethanetricarboxylate has a refractive index of 1.429 . It has a boiling point of 99 °C/0.5 mmHg and a density of 1.074 g/mL at 25 °C . It also has a flash point of 113.4±21.8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis Applications : Triethyl 1,1,2-ethylenetricarboxylate is extensively used in synthesis, particularly in the production of cosmetics and pharmaceuticals. It serves as a synthon with multiple active centers, offering versatility in chemical reactions (Shanzhai Shang, 2012).

Catalysis and Organometallic Research : This compound plays a crucial role in organometallic research, specifically in ethylene oligomerization, which is a foundational process for producing 1-alkenes. Its use has led to significant advancements in catalyst design and understanding the underlying mechanisms of catalyst performance (O. Sydora, 2019).

Transformation in Water : In a unique process, diethyl 2-ethoxymethylenemalonate transforms into triethyl 1,3,5-benzenetricarboxylate in water without any catalyst, demonstrating an efficient, practical method for specific chemical transformations (Denis N. Bazhin et al., 2012).

Optimization of Synthetic Processes : Studies have been conducted to optimize the synthesis of Triethyl 1,1,2-ethanetricarboxylate, exploring the influence of various reaction conditions on product yield, thereby enhancing the efficiency of its production (Pan Chen-xi, 2014).

Utility in Organic Synthesis : It is also employed in organic synthesis, for instance, in the Mitsunobu reaction for the mild alkylation of primary, benzylic, and allylic alcohols (G. Cravotto et al., 1996).

Development of Novel Catalysts : Research has been conducted on the development of new catalyst systems for alkoxycarbonylation of alkenes, where triethyl 1,1,2-ethylenetricarboxylate plays a role in enhancing the efficiency and selectivity of the process (Kaiwu Dong et al., 2017).

Use in Polymer Science : In polymer science, this compound is utilized in the preparation of novel polymers and understanding their properties, such as gas transport properties in cross-linked poly(ethylene oxide) (V. Kusuma et al., 2010).

Safety and Hazards

Triethyl 1,1,2-ethanetricarboxylate is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

Eigenschaften

IUPAC Name |

triethyl ethene-1,1,2-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHBYAGKMHEFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethyl 1,1,2-ethylenetricarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![2-[(1-Methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B2472202.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)

![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)